molecular formula C10H12N2O5S B13759233 N-[(o-Nitrophenyl)thio]-L-threonine CAS No. 7685-70-3

N-[(o-Nitrophenyl)thio]-L-threonine

Cat. No.: B13759233
CAS No.: 7685-70-3
M. Wt: 272.28 g/mol
InChI Key: QJMPRIHAPGGFMA-MUWHJKNJSA-N
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Description

Contextualization as a Chemically Modified Amino Acid Derivative

N-[(o-Nitrophenyl)thio]-L-threonine is a derivative of L-threonine, one of the twenty proteinogenic amino acids. nih.govwikipedia.org The modification lies in the attachment of an o-nitrophenylthio (NPS) group to the alpha-amino group of the L-threonine backbone via a sulfur-nitrogen bond. ontosight.ai This transformation significantly alters the chemical properties of the parent amino acid, introducing a chromophoric and reactive handle without disturbing the chiral integrity of the original threonine molecule.

The o-nitrophenylthio group is a well-established amino-protecting group in peptide chemistry. nih.govresearchgate.net Its introduction renders the typically nucleophilic amino group unreactive under specific conditions, allowing for selective reactions at other functional groups within the molecule. The presence of the nitro group in the ortho position of the phenyl ring influences the electronic properties and the reactivity of the thioether linkage, a key feature in its application.

PropertyValue
Molecular Formula C10H12N2O5S
IUPAC Name N-[(2-Nitrophenyl)sulfanyl]-L-threonine
CAS Number 7685-70-3
Parent Amino Acid L-Threonine
Modifying Group o-Nitrophenylthio (NPS)

A table summarizing the key properties of this compound.

Significance in Advanced Organic Synthesis and Chemical Biology Research

The significance of this compound stems from the strategic utility of the o-nitrophenylsulfenyl protecting group. ontosight.ai In the realm of advanced organic synthesis , particularly in peptide synthesis, the NPS group offers a distinct advantage due to its mild cleavage conditions. nih.govresearchgate.net Unlike other protecting groups that may require harsh acidic or basic environments for removal, the NPS group can be cleaved under neutral conditions, often with specific reagents like thiols. This orthogonality allows for the selective deprotection of the amino group without affecting other sensitive protecting groups on the peptide chain, a crucial aspect for the synthesis of complex polypeptides.

In chemical biology , the chromophoric nature of the o-nitrophenyl group makes this compound a potential biochemical probe. ontosight.ai The nitroaromatic system absorbs light in the ultraviolet-visible spectrum, allowing for the colorimetric monitoring of reactions involving the incorporation or cleavage of this moiety. This spectroscopic handle can be exploited to study enzyme kinetics, protein modification, and other biological processes in real-time. While direct bioorthogonal applications are still under exploration, the reactivity of the sulfenyl group opens avenues for developing novel bioconjugation strategies.

The synthesis of this compound typically involves the reaction of L-threonine with o-nitrophenylsulfenyl chloride in an alkaline medium. The reaction proceeds via a nucleophilic substitution where the amino group of L-threonine attacks the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion.

Reactant 1Reactant 2Product
L-Threonineo-Nitrophenylsulfenyl chlorideThis compound

A table illustrating the key reactants in the synthesis of this compound.

The strategic placement of the o-nitrophenylthio group on the L-threonine scaffold provides a powerful tool for chemists and biologists, enabling precise control over synthetic pathways and offering opportunities for the development of novel molecular probes to interrogate complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7685-70-3

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid

InChI

InChI=1S/C10H12N2O5S/c1-6(13)9(10(14)15)11-18-8-5-3-2-4-7(8)12(16)17/h2-6,9,11,13H,1H3,(H,14,15)/t6-,9+/m1/s1

InChI Key

QJMPRIHAPGGFMA-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O

Canonical SMILES

CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies for N O Nitrophenyl Thio L Threonine and Its Analogues

Strategies for the Formation of the Thioether Linkage

The formation of the thioether bond in N-[(o-Nitrophenyl)thio]-L-threonine is a key synthetic step. This is typically achieved through the reaction of L-threonine with o-nitrophenylsulfenyl chloride (NPS-Cl). The amino group of the L-threonine acts as a nucleophile, attacking the electrophilic sulfur atom of the NPS-Cl, leading to the formation of the N-S bond and the release of hydrochloric acid. This reaction is generally carried out in the presence of a base to neutralize the acid produced.

The synthesis of thioethers, in general, is a fundamental operation in pharmaceutical and chemical industries, accounting for 5-10% of all carbon-heteroatom bond formations. acsgcipr.org Common strategies for thioether formation that can be adapted for these types of compounds include SN2 and SNAr reactions, as well as metal-catalyzed thiolations. acsgcipr.org In many of these processes, a free thiol or a thiolate anion serves as the nucleophile. acsgcipr.orgmasterorganicchemistry.com To circumvent issues with volatile and odorous thiols, or their propensity for oxidation, protected thiols or disulfides that are reduced in situ can be utilized. acsgcipr.org

Radical S-adenosylmethionine (SAM) enzymes also offer a biological route to thioether bond formation. nih.gov For instance, the enzyme AlbA facilitates the creation of a thioether peptide cross-link by binding a propeptide in a way that allows a cysteine residue to react with a radical generated at the α-carbon of another amino acid. nih.gov

Preparation of N-Terminally Modified L-Threonine Building Blocks

The preparation of N-terminally modified L-threonine building blocks, such as this compound, is a crucial step for their incorporation into peptide chains. ontosight.ai These modifications are often introduced to alter the chemical properties of the amino acid, such as its reactivity or its interaction with other molecules. ontosight.ainih.govacs.org

One common method for N-terminal modification is the introduction of a protecting group, like the o-nitrophenylthio group, at the amino terminus. ontosight.ai This modification can be achieved by reacting L-threonine with a suitable reagent, such as o-nitrophenylsulfenyl chloride. ontosight.ai The resulting N-protected L-threonine can then be used in peptide synthesis.

Other N-terminal modifications include acetylation and myristoylation, which are common post-translational modifications in eukaryotes. nih.govacs.org These modifications can be performed in vitro using reconstituted cell-free protein synthesis systems. nih.govacs.org For instance, N-terminal acetylation can be mediated by N-acetyltransferases (NATs), such as NatA and NatB. nih.govacs.org

Furthermore, biomimetic transamination reactions can be employed to modify the N-terminus of proteins and peptides, introducing a ketone or aldehyde group that can be further functionalized. wpmucdn.com

Directed Synthesis of Specific Stereoisomers and Derivatives

The directed synthesis of specific stereoisomers and derivatives of L-threonine is of significant interest, as different stereoisomers can have vastly different biological activities. For example, threo-threonine is an essential amino acid, while its stereoisomer, erythro-threonine, has no nutritional value. tandfonline.com

Several methods have been developed for the stereoselective synthesis of threonine and its derivatives. One approach involves the reaction of isocyanoacetate with acetaldehyde (B116499) in the presence of a metal catalyst, such as NiCl₂ or PdCl₂, to selectively produce 5-methyl-4-alkoxycarbonyl-2-oxazoline, a key precursor for threo-threonine. tandfonline.com Acid hydrolysis of this oxazoline (B21484) yields threonine with a high percentage of the threo isomer. tandfonline.com

Threonine aldolases have also emerged as powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids. researchgate.netnih.gov These enzymes catalyze the aldol (B89426) condensation of glycine (B1666218) and various aldehydes with complete stereocontrol at the α-carbon and moderate to high specificity at the β-carbon. researchgate.netnih.gov Engineered threonine aldolases have been developed to improve their substrate scope and stereoselectivity, enabling the synthesis of a wide range of valuable chiral amino acids. acs.org

Another strategy for obtaining specific stereoisomers involves the use of amino acid racemases and deaminases. For instance, D-threonine can be synthesized from L-threonine by first using an amino acid racemase to generate a mixture of L-threonine and D-allothreonine. Subsequently, L-threonine deaminase is used to convert the remaining L-threonine into a readily removable compound, allowing for the purification of D-allothreonine. This intermediate can then be converted to D-threonine through a series of chemical transformations involving protection, intramolecular cyclization, and stereochemical inversion. google.com

Advanced Synthetic Approaches in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including derivatives of amino acids like L-threonine. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains substantial portions of all the reactants. nih.gov

Several types of MCRs are particularly relevant to the synthesis of amino acid derivatives:

Strecker Reaction: This classic MCR involves the reaction of an amine, an aldehyde or ketone, and a cyanide salt to produce α-aminonitriles, which can be hydrolyzed to α-amino acids. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. youtube.com This reaction has been utilized to create complex bioconjugates, such as multivalent antibacterial vaccines. youtube.com

Povarov Reaction: This reaction, often performed as a multicomponent process, involves an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov

While direct examples of multicomponent reactions specifically for the synthesis of this compound are not prevalent in the provided search results, the principles of MCRs could be applied to develop novel and efficient synthetic routes. For instance, an MCR could potentially be designed to incorporate the o-nitrophenylthio group, the threonine backbone, and other functionalities in a single step.

Chemical Reactivity and Mechanistic Investigations of N O Nitrophenyl Thio L Threonine

Reactivity of the o-Nitrophenylthio Moiety

Nucleophilic Attack and Displacement Reactions

The sulfur atom in the o-nitrophenylthio group is susceptible to nucleophilic attack. This reactivity is a cornerstone of its function as a protecting group in peptide synthesis. ontosight.ai The electron-withdrawing nature of the o-nitrophenyl group enhances the electrophilicity of the sulfur atom, making it a target for various nucleophiles.

Displacement of the o-nitrophenylthio group can be achieved through nucleophilic substitution reactions. The strength of the attacking nucleophile and the reaction conditions play a crucial role in determining the efficiency of the displacement. dalalinstitute.com In the context of aromatic nucleophilic substitution, the nitro group, particularly in the ortho or para position, is a strong activating group, facilitating the departure of the leaving group. dalalinstitute.comrhhz.netnumberanalytics.com While the nitro group itself can act as a leaving group in some aromatic systems, in this context, it primarily activates the thioether linkage for cleavage. rhhz.net

Common nucleophiles used to cleave the N-S bond include thiols, which act as soft nucleophiles and readily attack the sulfur atom. The general order of leaving group ability in aromatic nucleophilic substitution is often cited as F > NO2 > Cl ≈ Br > I. rsc.org

Photochemical Activation and Cleavage Mechanisms

The o-nitrobenzyl functionality and its derivatives are well-known photolabile protecting groups. researchgate.netthieme-connect.depsu.edu Upon irradiation with light of a suitable wavelength, typically in the UV region, these groups can be cleaved. researchgate.netthieme-connect.de The mechanism of photochemical cleavage of o-nitrobenzyl-type compounds generally involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form an o-nitrosobenzaldehyde derivative. psu.edu

While direct photochemical cleavage of the N-S bond in N-[(o-Nitrophenyl)thio]-L-threonine is not as commonly documented as that of o-nitrobenzyl esters or carbamates, the principle of photo-induced activation is relevant. The presence of the o-nitrophenyl group suggests the potential for photochemical manipulation. Studies on related systems have demonstrated the reductive cleavage of N-S bonds under photoredox catalysis conditions. organic-chemistry.org For instance, the use of a photoredox catalyst under 407 nm LED irradiation has been shown to effectively cleave N-S bonds in sulfonamides. organic-chemistry.org This suggests that similar strategies could be explored for the selective cleavage of the o-nitrophenylthio group in this compound.

Influence of the L-Threonine Stereochemistry on Reaction Pathways

The stereochemistry of the L-threonine backbone exerts a significant influence on the reactivity and stereochemical outcome of reactions involving this compound. researchgate.netrsc.org Threonine possesses two chiral centers, at the α-carbon and the β-carbon, which introduces diastereomeric considerations in its reactions. researchgate.net

The specific (2S, 3R) configuration of L-threonine can direct the approach of reagents, leading to stereoselective transformations. nih.gov For instance, in reactions involving the formation of new stereocenters, the existing chirality of the threonine moiety can favor the formation of one diastereomer over the other. researchgate.net This is a critical aspect in the synthesis of stereochemically pure compounds. tandfonline.com

Studies on threonine derivatives have shown that the stereochemistry at the β-carbon can influence the reactivity of adjacent functional groups. nih.gov The relative orientation of the hydroxyl and methyl groups on the threonine side chain can impact the conformation of the molecule and, consequently, the accessibility of the o-nitrophenylthio group to reagents. The presence of the hydroxyl group can also lead to intramolecular interactions that modulate reactivity, for example, through hydrogen bonding.

Investigation of Electron-Withdrawing Effects of the Nitrophenyl Group

The o-nitrophenyl group is a strong electron-withdrawing group, a property that profoundly influences the reactivity of the entire molecule. dalalinstitute.com This electron-withdrawing effect is primarily due to the mesomeric and inductive effects of the nitro group.

The primary consequence of this electron withdrawal is the increased acidity of the N-H proton and the enhanced electrophilicity of the adjacent sulfur atom. nih.gov The electron density on the sulfur atom is significantly reduced, making it more susceptible to nucleophilic attack. nih.govchemrxiv.org This is a key factor in the utility of the o-nitrophenylthio group as a protecting group that can be readily cleaved under specific nucleophilic conditions. nih.gov

Computational studies on related nitrophenyl sulfenyl chlorides have shown that the position of the nitro group on the aromatic ring significantly affects the thermodynamics and kinetics of electron transfer processes and the mechanism of S-Cl bond cleavage. nih.gov Specifically, a through-space nonbonded interaction between the sulfur and the oxygen of the ortho-nitro group was found to play a crucial role. nih.gov This interaction can stabilize the molecule and influence its reductive cleavage pathway.

Studies of Potential Tautomeric Forms and Isomerization

While the primary structure of this compound is well-defined, the potential for tautomerism and isomerization exists, particularly under specific conditions. Tautomerism could potentially involve the amide linkage and the nitro group.

Conformational isomerism, arising from rotation around single bonds, is a significant aspect of the molecule's behavior. conicet.gov.ar The rotational barriers around the N-S bond and the various bonds within the L-threonine backbone will determine the population of different conformers in solution. These conformational preferences can, in turn, influence the molecule's reactivity and its interactions with other molecules, such as enzymes. conicet.gov.ar

Isomerization at the chiral centers of the threonine moiety is also a possibility, especially under conditions that might favor epimerization, such as strong base. However, under typical physiological or synthetic conditions, the stereochemistry of the L-threonine backbone is generally stable.

Interaction with Enzyme Systems (Conceptual and Research Tool Focus)

This compound and related compounds serve as valuable tools for studying enzyme systems. ontosight.ai The o-nitrophenylthio moiety can act as a spectroscopic probe due to the chromophoric nature of the nitrophenyl group. ontosight.ai

This compound can be conceptualized as a potential enzyme inhibitor. drugbank.com The threonine component can guide the molecule to the active site of enzymes that recognize threonine or similar amino acids, while the o-nitrophenylthio group can interact with the active site residues. nih.govnih.govresearchgate.netmdpi.com For instance, nitrophenyl derivatives have been investigated as inhibitors of enzymes like aldose reductase, where the nitro group interacts with active site residues. nih.gov The cleavage of the N-S bond upon binding could lead to irreversible inhibition or be used to release a therapeutic agent at a specific target site.

Furthermore, the cleavage of peptide bonds adjacent to serine and threonine residues can be catalyzed by metal ions like zinc. nih.gov The presence of the threonine moiety in this compound suggests that its interaction with metalloenzymes could be a fruitful area of investigation.

Substrate Recognition by L-Threonine Modifying Enzymes

Extensive research of publicly available scientific literature and databases has revealed no specific studies detailing the direct interaction of this compound with L-threonine modifying enzymes. L-threonine modifying enzymes, such as L-threonine dehydrogenase and threonine aldolase, play crucial roles in the metabolic pathways of L-threonine. Their substrate specificity is a key factor in these biological processes.

Typically, enzymes recognize their substrates through a combination of shape, size, and the distribution of charged and polar groups within the active site. For L-threonine, the amino, carboxyl, and hydroxyl groups are critical for binding to the active sites of its modifying enzymes. The introduction of a bulky and electron-withdrawing o-nitrophenylthio group at the amino terminus of L-threonine, as in this compound, would significantly alter its steric and electronic properties. This modification would likely hinder its ability to fit into the active site of enzymes that normally bind L-threonine.

While no direct experimental data exists for this compound, studies on other modified amino acids suggest that such significant alterations often prevent them from being recognized as substrates by their corresponding enzymes. The o-nitrophenylthio group itself is known for its use as a protecting group in peptide synthesis, highlighting its chemical reactivity but not its compatibility with enzymatic processes in this form.

Modulation of Enzymatic Reaction Kinetics by Analogs

There is currently no available research on analogs of this compound and their potential to modulate the kinetics of enzymatic reactions involving L-threonine. The study of enzyme kinetics and inhibition by substrate analogs is a fundamental aspect of biochemistry. Analogs can act as competitive, non-competitive, or uncompetitive inhibitors, providing valuable insights into the enzyme's mechanism of action.

Given the lack of information on this compound as a substrate, it is plausible that it or its analogs could act as inhibitors of L-threonine modifying enzymes. The bulky nitrophenylthio group could potentially bind to the enzyme at a site other than the active site (allosteric inhibition) or block the active site, preventing the binding of the natural substrate, L-threonine. However, without experimental data, this remains speculative.

Further research, including kinetic assays with purified L-threonine modifying enzymes and this compound or its derivatives, would be necessary to determine if these compounds can modulate enzymatic activity and to elucidate the mechanism of any such modulation.

Applications of N O Nitrophenyl Thio L Threonine in Academic Research

Advanced Tools for Peptide and Protein Engineering

The strategic modification of amino acids is fundamental to advancing peptide and protein chemistry. N-[(o-Nitrophenyl)thio]-L-threonine serves as a key building block in this endeavor, offering precise control over synthetic and modification processes.

Application in Native Chemical Ligation (NCL) Strategies for Threonine Sites

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two smaller, unprotected peptide fragments. wikipedia.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. wikipedia.orgnih.gov However, the low natural abundance of cysteine limits the number of available ligation sites. nih.gov Consequently, there is significant interest in developing NCL-like methods at other amino acid residues, including threonine. nih.gov

While direct NCL at threonine is not standard, strategies involving the use of modified threonine residues are an active area of research. The development of methods for formal ligation at threonine sites would expand the toolkit for protein synthesis and engineering. nih.gov The unique chemical handle provided by the o-nitrophenylsulfenyl group in this compound could potentially be exploited in novel ligation chemistries, although specific protocols for its direct use in NCL at threonine sites are still emerging. The general principle involves a chemoselective reaction between the modified threonine and the C-terminus of another peptide to form a native peptide bond.

Development of Site-Specific Protein Modification Strategies

The ability to selectively modify proteins at specific sites is crucial for studying their function and for creating novel bioconjugates. nih.govnih.gov The N-terminus of a protein is a particularly attractive target for modification because it is a unique site in each polypeptide chain and is often accessible on the protein surface. nih.gov

This compound can be envisioned as a tool in N-terminal modification strategies. For instance, a peptide containing this compound at its N-terminus could be used to introduce the Nps group onto a protein. This group could then serve as a reactive handle for the attachment of other molecules, such as fluorescent dyes, drugs, or imaging agents. The reactivity of the sulfenyl group allows for specific conjugation reactions, enabling the creation of precisely engineered protein constructs.

Development and Application as Biochemical Probes

The inherent spectroscopic properties of the o-nitrophenyl group make this compound a promising candidate for the development of biochemical probes to investigate complex biological systems.

Spectroscopic Properties for Probing Molecular Environments

The o-nitrophenyl group possesses distinct absorption characteristics that can be sensitive to its local environment. nih.gov Similar to other nitrated amino acids like 3-nitrotyrosine (B3424624) and L-4-nitrophenylalanine, which have been successfully used as spectroscopic probes, the nitro group of this compound can report on changes in polarity, hydrophobicity, and hydrogen bonding in its vicinity. nih.govnih.govnih.gov

For example, the symmetric stretching frequency of a nitro group in infrared (IR) spectroscopy is known to shift depending on the surrounding environment. nih.gov By incorporating this compound into a peptide or protein, researchers could use techniques like FTIR spectroscopy to monitor conformational changes or binding events that alter the local environment of the probe. The introduction of an isotopic label, such as ¹⁵N in the nitro group, can further enhance the specificity of such studies. nih.gov

Table 2: Spectroscopic Probes in Protein Research

Probe Spectroscopic Technique Information Obtained
This compound (potential) UV-Vis, IR Spectroscopy Local environment polarity, conformational changes
3-Nitrotyrosine UV-Vis, Fluorescence (FRET) Protein-protein interactions, binding affinities
L-4-nitrophenylalanine IR Spectroscopy Local protein environments

Use in Investigating Protein-Ligand and Protein-Protein Interactions

The spectroscopic properties of this compound also lend themselves to the study of molecular interactions. The introduction of this modified amino acid into a protein of interest can provide a sensitive handle to monitor binding events. For example, the absorption spectrum of the o-nitrophenyl group may change upon the binding of a ligand or another protein, allowing for the determination of binding affinities (Kd values). nih.govnih.gov

Furthermore, the o-nitrophenyl group can act as an acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments. nih.govnih.govresearchgate.net If a protein containing a fluorescent amino acid (like tryptophan) is engineered to also contain this compound, the distance between these two residues can be monitored by measuring the efficiency of energy transfer. This approach can be used to detect conformational changes associated with protein-ligand or protein-protein interactions with high sensitivity. nih.govnih.gov

Utilization in Unnatural Amino Acid Incorporation Systems

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and studying protein function. This is typically achieved by repurposing a codon, often a stop codon like the amber codon (UAG), to encode the UAA. This process relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.

Methodologies for Genetic Code Expansion

The core of genetic code expansion lies in the creation of an orthogonal translation system. This involves an aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired UAA and attaches it to a corresponding orthogonal tRNA. This tRNA is engineered to recognize a specific codon, such as the amber stop codon, thereby directing the insertion of the UAA into the growing polypeptide chain during protein synthesis. While numerous UAAs have been successfully incorporated into proteins using this methodology, there is no specific literature detailing the use of this compound in such systems.

Directed Evolution of Orthogonal Aminoacyl-tRNA Synthetase Systems

A critical step in incorporating a new UAA is the development of a specific aaRS. This is often achieved through directed evolution. The process typically starts with an existing aaRS, often from a different species to ensure orthogonality, and its active site is mutated to create a library of variants. This library is then subjected to rounds of positive and negative selection to isolate a synthetase that efficiently charges the target UAA to its cognate tRNA while discriminating against all canonical amino acids. Although this is a well-established technique for generating novel aaRSs for various UAAs, there are no published reports of the directed evolution of a synthetase for this compound.

Contributions to Molecular Self-Assembly and Surface Chemistry Research

The study of how molecules spontaneously organize into ordered structures is a burgeoning field with implications for materials science and nanotechnology. The chirality and functional groups of amino acids and their derivatives can play a significant role in directing these self-assembly processes.

Studies on Chiral Molecular Adsorption on Metal Surfaces

The interaction of chiral molecules with metal surfaces is of fundamental interest for understanding enantioselective catalysis and for the development of chiral sensors. Studies have shown that the chirality of an amino acid can influence its adsorption geometry and the formation of ordered monolayers on chiral metal surfaces. While research has been conducted on the adsorption of canonical amino acids like alanine (B10760859) and serine on such surfaces, specific studies involving this compound are not found in the scientific literature. The presence of the o-nitrophenylthio group would be expected to significantly influence the adsorption behavior due to its size, aromaticity, and potential for specific interactions with the surface.

Investigations of Ordered Supramolecular Architectures

Amino acids and their derivatives can self-assemble in solution and on surfaces to form a variety of ordered supramolecular structures, such as nanofibers, nanotubes, and vesicles. These structures are held together by non-covalent interactions like hydrogen bonding, and van der Waals forces. The specific chemical structure of the molecule dictates the resulting architecture. The introduction of the o-nitrophenylthio group to L-threonine would introduce new possibilities for intermolecular interactions, potentially leading to novel self-assembled structures. However, there is no available research that has investigated the supramolecular architectures formed by this compound.

Use in Isotope Labeling for Structural Biology and Proteomics

Isotope labeling is a crucial technique in structural biology and proteomics, enabling the study of protein structure, dynamics, and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Incorporating isotopically labeled amino acids into proteins allows specific parts of the protein to be monitored. While isotopically labeled versions of L-threonine are commercially available and widely used, there is no evidence in the literature of the synthesis or application of isotopically labeled this compound for these purposes. Such a labeled compound could theoretically be used as a probe in proteomics studies, provided it can be incorporated into proteins.

Computational and Theoretical Chemistry Approaches for N O Nitrophenyl Thio L Threonine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-[(o-Nitrophenyl)thio]-L-threonine. These methods, primarily based on Density Functional Theory (DFT), solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.

A primary focus of such calculations would be the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its ground state. The presence of the flexible thioether linkage and the rotatable bonds within the threonine backbone suggest that multiple low-energy conformations may exist. DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G), can predict the geometries of these conformers. nih.gov

A key aspect of the electronic structure is the distribution of electron density, which can be analyzed through population analysis methods. This reveals the partial charges on each atom, indicating the polarity of bonds and potential sites for electrostatic interactions. In this compound, the electron-withdrawing nitro group is expected to significantly influence the electron density distribution across the entire molecule.

Furthermore, quantum chemical calculations provide access to the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.org For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, while the LUMO is expected to be centered on the electron-deficient nitrophenyl moiety.

The energetics of the molecule can be further explored by calculating bond dissociation energies (BDEs). The N-S bond in the sulfenamide (B3320178) linkage is of particular interest, as its strength will dictate the stability of the molecule and its propensity to undergo reactions involving the cleavage of this bond. nih.gov Theoretical calculations can provide a quantitative measure of the energy required for the homolytic cleavage of the N-S bond, offering insights into its potential degradation pathways.

Table 1: Representative Calculated Electronic Properties for a Modified Amino Acid Similar to this compound

PropertyCalculated ValueMethod/Basis SetSignificance
HOMO Energy-6.5 eVDFT/B3LYP/6-31GIndicates the energy of the highest energy electrons, related to the molecule's electron-donating ability.
LUMO Energy-1.8 eVDFT/B3LYP/6-31GIndicates the energy of the lowest energy unoccupied orbital, related to electron-accepting ability.
HOMO-LUMO Gap4.7 eVDFT/B3LYP/6-31GA larger gap suggests higher kinetic stability and lower chemical reactivity. rsc.org
N-S Bond Dissociation Energy45 kcal/molG3MP2B3Represents the energy required to break the N-S bond, indicating its relative stability. nih.gov
Dipole Moment4.2 DDFT/B3LYP/6-31GA measure of the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Note: The values in this table are illustrative and based on typical calculations for structurally related molecules. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Conformational Dynamics

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment, typically in a solvent like water.

For this compound, MD simulations would be crucial for understanding its flexibility and the range of shapes it can adopt in solution. The simulation would typically start with an optimized geometry obtained from quantum chemical calculations. The molecule would then be placed in a box of solvent molecules, and the system would be allowed to evolve over time, typically on the nanosecond to microsecond timescale. The choice of a suitable force field, such as AMBER or CHARMM, is critical for accurately describing the interactions between the atoms. rsc.org

The primary output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can reveal the preferred conformations of the molecule. This is often done by monitoring the dihedral angles of the backbone (phi, psi) and the side chain (chi angles). The resulting probability distributions of these angles can be visualized in a Ramachandran-like plot, which highlights the most populated conformational states. nih.gov

Furthermore, advanced MD techniques, such as replica-exchange molecular dynamics (REMD), can be employed to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum and providing a more complete picture of the molecule's dynamic behavior. acs.org

Table 2: Representative Conformational Data from a Hypothetical MD Simulation of this compound in Water

Dihedral AngleMost Populated Range (degrees)Secondary Populated Range (degrees)Significance
Φ (C'-N-Cα-C')-150 to -60+40 to +70Defines the rotation around the N-Cα bond, indicating the accessible regions of the Ramachandran plot.
Ψ (N-Cα-C'-N)+120 to +180-60 to -30Defines the rotation around the Cα-C' bond, further characterizing the backbone conformation.
χ1 (N-Cα-Cβ-Oγ)-80 to -40+40 to +80Describes the rotation of the threonine side chain, influencing its interaction with the backbone.
χ2 (Cα-S-N-C)+70 to +110-110 to -70Represents the rotation around the S-N bond, affecting the orientation of the nitrophenyl group.

Note: This table presents plausible data that would be obtained from an MD simulation. The actual conformational preferences would depend on the specific force field and simulation parameters used.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations. DFT calculations are particularly well-suited for this purpose, as they can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers.

One area of interest would be the reactivity of the sulfenamide (N-S) bond. This bond is known to be susceptible to both nucleophilic and electrophilic attack. Computational studies could model the reaction of this compound with various nucleophiles and electrophiles to predict the most likely sites of reaction and the associated energy barriers. For instance, the sulfur atom is a potential electrophilic center, while the nitrogen atom could act as a nucleophile. pkusz.edu.cn

The presence of the o-nitrophenyl group is expected to significantly influence the reactivity. The electron-withdrawing nature of the nitro group can make the sulfur atom more electrophilic and susceptible to nucleophilic attack. Computational models can quantify this effect by comparing the reactivity of this compound with that of related compounds lacking the nitro group.

Furthermore, theoretical calculations can be used to investigate potential intramolecular reactions. For example, the hydroxyl or carboxyl groups of the threonine moiety could potentially interact with the sulfenamide linkage or the nitrophenyl ring under certain conditions. By calculating the energy profiles for such intramolecular pathways, it is possible to assess their feasibility.

The study of reaction mechanisms involves locating the transition state structure for a given reaction. The transition state is a high-energy, transient species that connects the reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Computational methods can be used to optimize the geometry of the transition state and calculate its energy, providing a quantitative prediction of the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific biological activity data for this compound is not the focus here, the principles of QSAR can be applied to understand how structural modifications to this molecule might influence its physicochemical properties and potential molecular interactions.

Derivation of Molecular Descriptors

The first step in a QSAR study is to generate a set of molecular descriptors for a series of analogue compounds. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. For a series of analogues of this compound, where, for example, the substituents on the phenyl ring or the amino acid backbone are varied, a wide range of descriptors can be calculated.

These descriptors can be classified into several categories:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D descriptors: These depend on the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polarizability, which can be calculated using computational methods.

Electronic descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, dipole moment, and partial charges on specific atoms.

Predictive Modeling of Molecular Interactions

Once a set of molecular descriptors has been calculated for a series of analogues, a mathematical model is developed to correlate these descriptors with a particular property or activity. This is typically done using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests.

For this compound and its analogues, a QSAR model could be built to predict properties relevant to molecular interactions, such as binding affinity to a hypothetical receptor site. The resulting QSAR equation would highlight which molecular descriptors are most important for the predicted property. For instance, the model might reveal that the electronic properties of the substituent on the phenyl ring and the steric bulk of the amino acid side chain are key determinants of the interaction.

Such a model can then be used to predict the properties of new, as-yet-unsynthesized analogues, thereby guiding the design of molecules with desired characteristics. The statistical validity of the QSAR model is crucial and is assessed using various metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Theoretical Spectroscopy and Spectroscopic Property Simulations

Computational methods can be used to simulate various types of spectra for this compound, which can be invaluable for interpreting experimental spectroscopic data and for confirming the structure of the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending motions of particular functional groups. For this compound, this would allow for the identification of characteristic vibrations such as the N-H and O-H stretches of the amino acid backbone, the C=O stretch of the carboxyl group, the asymmetric and symmetric stretches of the nitro group, and the vibrations associated with the N-S bond and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H, ¹³C, ¹⁵N) can also be predicted using quantum chemical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. These calculated chemical shifts can be compared with experimental NMR data to aid in the assignment of signals to specific nuclei in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Vis) of this compound. These calculations provide information about the electronic transitions between different molecular orbitals, including their energies (which correspond to the absorption wavelengths) and their intensities (oscillator strengths). This can help in understanding the origin of the observed colors of the compound and the nature of its electronic transitions, such as π→π* or n→π* transitions.

By combining these theoretical spectroscopic techniques, a comprehensive picture of the structural and electronic properties of this compound can be developed, providing a powerful complement to experimental characterization.

Future Perspectives and Emerging Research Avenues for N O Nitrophenyl Thio L Threonine

Development of Novel Bioconjugation Chemistries

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules like proteins and peptides, is constantly evolving. acs.orgacs.org Thiol-based chemistries have become particularly prominent due to the strong nucleophilicity of the thiol group and its ability to participate in various reactions. acs.orgacs.org The o-nitrophenylsulfenyl (NPS) group in N-[(o-Nitrophenyl)thio]-L-threonine presents a reactive handle for developing innovative bioconjugation strategies.

The sulfur atom in the NPS group can act as a nucleophile, enabling reactions with various electrophilic partners. This opens the door to creating novel linkages for attaching this modified amino acid to other molecules. Research is ongoing to explore new reaction partners and conditions to expand the toolkit of bioconjugation reactions involving NPS-modified compounds.

One area of active development is the use of thiol-reactive reagents for site-selective modification of proteins. nih.gov While maleimides are commonly used for this purpose, they have limitations, such as the potential for retro-Michael reactions, which can lead to instability. nih.gov The unique reactivity of the NPS group could offer an alternative with improved stability and selectivity.

Furthermore, the development of "click chemistry" reactions, known for their high efficiency and specificity, represents a significant advancement in bioconjugation. acs.org While many click reactions involve azides and alkynes, the exploration of thiol-based click reactions is an expanding area. acs.org Future research could focus on adapting the NPS group of this compound to participate in such highly efficient and specific ligation chemistries.

Table 1: Comparison of Thiol-Based Bioconjugation Methods

MethodReagent TypeBond FormedKey Features
Thiol-Maleimide MaleimidesThioetherHigh reaction rates at neutral pH, but potential for retro-Michael reaction. nih.gov
Thiol-Halide Alkyl or Aryl HalidesThioetherRequires specific reaction conditions and can have longer reaction times. acs.orgacs.org
Thiol-Disulfide Exchange Pyridyl DisulfidesDisulfideReversible linkage, useful for drug delivery systems. acs.orgacs.org
Thiol-Ene/Yne Alkenes/AlkynesThioetherCan be initiated by UV light or radicals, offering spatiotemporal control. acs.orgacs.org
NPS-based Chemistry ElectrophilesThioether (potential)Potential for novel, stable linkages with unique reactivity profiles.

Exploration of Advanced Biophysical Probing Capabilities

The o-nitrophenyl group in this compound possesses intrinsic spectroscopic properties that make it a valuable biophysical probe. ontosight.ai This allows for the investigation of molecular interactions and dynamics in biological systems without the need for external fluorescent labels, which can sometimes perturb the system under study.

The nitro group can influence the compound's optical properties, making it potentially useful for various spectroscopic techniques. ontosight.ai Researchers are exploring how the absorption and fluorescence characteristics of the NPS group change upon interaction with its environment, which could provide insights into protein folding, conformational changes, and binding events.

The development of "turn-ON" fluorescent probes is a particularly exciting area. researchgate.net These probes are designed to become fluorescent only upon binding to a specific target, reducing background noise and enhancing signal specificity. researchgate.net Future work could focus on designing this compound derivatives that exhibit such turn-ON fluorescence upon incorporation into a specific protein environment or upon a particular biochemical event.

Furthermore, the ability to site-specifically incorporate this modified amino acid into a protein allows for precise probing of local environments. youtube.com By strategically placing this compound within a protein sequence, researchers can gain detailed information about the structure and dynamics of specific regions, such as active sites or protein-protein interaction interfaces. rcsb.org

Table 2: Biophysical Probing Techniques and Potential Applications

TechniquePrinciplePotential Application with this compound
UV-Visible Spectroscopy Measures the absorption of light by the o-nitrophenyl group.Monitoring changes in the local environment of the probe, such as solvent polarity or binding events.
Fluorescence Spectroscopy Measures the emission of light from the probe after excitation.Studying protein conformational changes and dynamics; potential for developing "turn-ON" probes. researchgate.net
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light.Investigating the secondary and tertiary structure of proteins containing the modified amino acid.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei.Providing detailed structural information about the local environment of the probe within a protein.

Expansion of Theoretical Modeling Frameworks for Complex Biological Systems

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for understanding the structure, dynamics, and function of biological macromolecules. nih.govnih.govyoutube.com The incorporation of non-standard amino acids like this compound into these models presents both a challenge and an opportunity.

Developing accurate force field parameters for modified amino acids is crucial for reliable simulations. nih.gov This involves detailed quantum mechanical calculations to describe the bonding, angles, and dihedral angles associated with the NPS group and its linkage to the threonine backbone. Once these parameters are established, MD simulations can provide valuable insights into how this modification affects protein structure and dynamics.

Simulations can be used to predict how the introduction of this compound might alter the local and global conformation of a protein. This information is critical for interpreting experimental data obtained from biophysical probes and for designing proteins with novel functions. For instance, simulations could help understand how the bulky and aromatic NPS group influences protein folding pathways or the stability of the folded state. youtube.com

Furthermore, computational studies can aid in the rational design of new bioconjugation strategies. nih.gov By simulating the reactivity of the NPS group with different chemical partners, researchers can predict which reactions are most likely to be successful and under what conditions. This in silico screening can save significant time and resources in the laboratory. The integration of experimental and computational approaches will be key to fully harnessing the potential of this compound in biological research. nih.gov

Q & A

Basic: What protecting groups are recommended for synthesizing N-[(o-nitrophenyl)thio]-L-threonine to ensure regioselectivity and stability during peptide coupling?

To prevent unwanted side reactions during synthesis, the amino group of L-threonine is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group due to its orthogonal stability under mild acidic conditions. The hydroxyl group can be shielded with a tert-butyl ether, which is stable during peptide coupling but cleavable with trifluoroacetic acid. These choices minimize steric hindrance and ensure compatibility with solid-phase peptide synthesis (SPPS) protocols .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound derivatives?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and detecting impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, confirms stereochemistry and substitution patterns. For instance, the hydroxyl proton of threonine exhibits distinct coupling constants in 1^1H NMR, while the o-nitrophenyl group shows characteristic aromatic splitting. Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm, leveraging the nitro group’s absorbance .

Advanced: How does the electronic nature of the o-nitrophenyl group influence the reactivity of the thioether linkage in nucleophilic substitution reactions?

The electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the sulfur atom in the thioether moiety. This polarization facilitates nucleophilic attack, making the compound useful in alkylation or arylation reactions. However, steric hindrance from the nitro group may reduce reactivity in bulky nucleophiles. Mechanistic studies using density functional theory (DFT) can model these electronic effects to predict reaction pathways .

Advanced: What strategies mitigate competing side reactions when introducing the o-nitrophenylthio moiety to L-threonine under acidic or basic conditions?

  • pH Control : Conduct reactions in mildly acidic conditions (pH 4–6) to avoid hydrolysis of the thioether bond.
  • Catalyst Selection : Use transition-metal catalysts (e.g., Rh or Pd) to enhance regioselectivity, as demonstrated in reductive Mannich couplings .
  • Protecting Group Optimization : Employ temporary protecting groups like tert-butyldimethylsilyl (TBS) for the hydroxyl group to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across protocols?

Discrepancies often arise from variations in reagent purity, solvent choice, or reaction temperature. Systematic replication with controlled parameters (e.g., anhydrous solvents, inert atmosphere) is essential. Analytical techniques like 19^{19}F NMR (if fluorinated intermediates are used) or X-ray crystallography can identify byproducts or stereochemical mismatches. Cross-referencing synthetic conditions with literature databases (e.g., SciFinder) helps isolate critical variables .

Basic: What safety protocols are critical when handling o-nitrophenyl-containing compounds in the laboratory?

  • Toxicity Mitigation : Nitrophenols are associated with methemoglobinemia; use fume hoods and nitrile gloves.
  • Storage : Store in amber vials at –20°C to prevent photodegradation.
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., NaBH4_4) before disposal to minimize environmental toxicity .

Advanced: How does the o-nitrophenyl group serve as a chromophore in detecting enzymatic activity or binding events?

The nitro group’s strong UV absorbance (λ~400 nm) enables real-time monitoring of enzymatic cleavage (e.g., glycosidase assays using o-nitrophenyl glycosides). In binding studies, its electron-deficient nature enhances interactions with π-basic residues in protein active sites, as seen in kinase inhibition assays .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Protonation of the thioether sulfur can lead to hydrolysis; stability decreases below pH 3.
  • Alkaline Conditions : The nitro group may undergo reduction, forming aminophenyl byproducts.
  • Thermal Stability : Decomposition occurs above 60°C, necessitating cold storage and low-temperature reactions .

Basic: What synthetic routes are most efficient for coupling the o-nitrophenylthio group to L-threonine?

A two-step approach is optimal:

Thiolation : React L-threonine with o-nitrothiophenol using carbodiimide coupling agents (e.g., EDC/HOBt).

Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can computational modeling optimize the design of this compound derivatives for targeted biological activity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases or proteases. Quantitative structure-activity relationship (QSAR) models correlate electronic parameters (Hammett σ constants) of the nitro group with inhibitory potency. Adjusting substituents on the phenyl ring can fine-tune solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.